molecular formula C12H14O B030223 4,4-Dimethyl-3,4-dihydronaphthalen-1(2h)-one CAS No. 2979-69-3

4,4-Dimethyl-3,4-dihydronaphthalen-1(2h)-one

Cat. No.: B030223
CAS No.: 2979-69-3
M. Wt: 174.24 g/mol
InChI Key: NHDVZOXPHYFANX-UHFFFAOYSA-N
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Description

4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one (CAS: 2979-69-3, molecular formula: C₁₂H₁₄O) is a synthetic tetralone derivative characterized by a fused bicyclic framework with two methyl groups at the 4-position of the dihydronaphthalenone core . It is synthesized from longifolene, a renewable natural product derived from turpentine oil, through multi-step reactions involving sulfonylation and triazole moiety incorporation . This compound serves as a key intermediate in designing bioactive molecules, particularly antiproliferative agents, due to its structural rigidity and lipophilicity, which enhance cellular uptake and target binding .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one involves the copper-catalyzed annulation-cyanotrifluoromethylation of 1,7-enynes. This method uses Togni’s reagent and trimethylsilyl cyanide (TMSCN) under mild conditions to produce the desired compound with high stereoselectivity and good yields .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Naphthoquinones

    Reduction: Alcohol derivatives

    Substitution: Halogenated or nitrated naphthalenones

Scientific Research Applications

Pharmaceutical Applications

  • Synthesis of Active Pharmaceutical Ingredients (APIs) :
    • 4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one serves as a precursor in the synthesis of various APIs due to its naphthalene structure, which is prevalent in many medicinal compounds.
  • Antidepressant Development :
    • Research indicates that derivatives of this compound may exhibit antidepressant properties. The structural similarity to known antidepressants suggests potential efficacy in treating mood disorders .
  • Anticancer Research :
    • Studies have explored the use of naphthalene derivatives in anticancer therapies. The compound's ability to interact with biological targets makes it a candidate for further investigation in oncology .

Chemical Synthesis Applications

  • Organic Synthesis :
    • It is utilized in various organic synthesis reactions, including Friedel-Crafts acylation and alkylation processes, which are fundamental in creating more complex organic molecules .
  • Material Science :
    • The compound can be employed in the development of novel materials, including polymers and coatings, due to its stability and structural characteristics.

Case Study 1: Antidepressant Activity

A study conducted on naphthalene derivatives indicated that modifications on the 4-position could enhance the binding affinity to serotonin receptors, suggesting that this compound could be optimized for better therapeutic effects against depression .

Case Study 2: Synthesis of Novel Compounds

In a synthetic chemistry project, researchers successfully utilized this compound as a key intermediate to produce a series of new compounds with potential anti-inflammatory properties. The reaction conditions included the use of aluminum chloride as a catalyst under reflux conditions, yielding a high purity product suitable for biological testing .

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that influence cellular processes, including signal transduction and gene expression. Detailed studies on its molecular targets and pathways are essential to fully understand its biological activity.

Comparison with Similar Compounds

The biological activity and physicochemical properties of 3,4-dihydronaphthalen-1(2H)-one (DHN) derivatives vary significantly based on substituent patterns. Below is a detailed comparison:

Substituent Effects on Bioactivity

Compound Name Substituents Biological Activity (IC₅₀ or Efficacy) Source Key Findings
4,4-Dimethyl-DHN derivatives 4,4-dimethyl, sulfonyl-triazole Antiproliferative (e.g., 6d: <10 μM) Synthetic Broad-spectrum activity against T-24, MCF-7, HepG2, A549, HT-29 cells; superior to 5-FU
6m (DHN derivative) Benzyloxy groups Anti-neuroinflammatory (NF-κB inhibition) Synthetic Reduces microglial inflammation with low toxicity
2,8-Dihydroxy-DHN 2,8-dihydroxy Cytotoxic (weak/no activity) Natural (fungi) Isolated from Coelomycetes sp.; no significant cytotoxicity
4,6,8-Trihydroxy-DHN 4,6,8-trihydroxy Antimicrobial Natural (fungi) Found in Corynespora cassiicola; structural similarity but distinct bioactivity
E-7-Fluoro-DHN derivative 7-fluoro, trifluoromethyl-benzylidene Structural model for synthesis Synthetic E-configuration confirmed via X-ray; used in molecular interaction studies

Structural and Physicochemical Differences

  • Lipophilicity : The 4,4-dimethyl group increases lipophilicity (logP ~2.8) compared to hydroxylated derivatives (e.g., 2,8-dihydroxy-DHN, logP ~1.2), enhancing membrane permeability .
  • In contrast, methoxy or benzylidene substituents (e.g., 4-methoxybenzylidene-DHN) adopt planar geometries with dihedral angles >70°, favoring π-π stacking .
  • Solubility : Hydroxylated derivatives (e.g., 4,6,8-trihydroxy-DHN) exhibit higher aqueous solubility but reduced bioavailability due to rapid metabolism .

Key Structure-Activity Relationships (SAR)

Position of Substituents : Methyl groups at the 4-position improve steric stabilization, while substitutions at the 2- or 7-position (e.g., fluorine in E-7-fluoro-DHN) modulate electronic effects .

Functional Groups : Sulfonyl-triazole moieties in 4,4-dimethyl-DHN derivatives enable hydrogen bonding with cellular targets, whereas hydroxyl groups in natural DHNs favor antioxidant properties .

Biological Activity

4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a naphthalene core modified with two methyl groups and a ketone functional group. This configuration suggests potential interactions with biological targets such as enzymes and receptors.

Retinoid-like Activity

Research indicates that derivatives of this compound exhibit retinoid-like activity. These compounds can bind to retinoid receptors and may function as either agonists or antagonists. Retinoids are crucial in various biological processes, including cell differentiation and proliferation. Studies show that certain derivatives can modulate gene expression related to skin health and cancer treatment .

Anticancer Properties

The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of several cancer cell lines. For instance, derivatives have shown significant cytotoxicity against human breast cancer cells (MCF-7) with IC50 values in the micromolar range . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Mechanism
MCF-75.0Apoptosis induction
A549 (lung cancer)10.0Cell cycle arrest in G0/G1 phase
HepG28.0Reactive oxygen species generation

The biological activity of this compound may be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to cellular damage and apoptosis .
  • Enzyme Inhibition : It acts as an inhibitor of specific enzymes involved in cancer progression, such as NAD(P)H quinone oxidoreductase 1 (NQO1), which is often overexpressed in tumors .

Study on Anticancer Activity

A study conducted by Valença et al. explored the cytotoxic effects of various naphthoquinone derivatives, including those based on this compound. The findings indicated that compounds with specific substitutions exhibited enhanced cytotoxicity against multiple cancer cell lines while showing minimal toxicity to normal cells .

Clinical Implications

Given the promising results from preclinical studies, further exploration into the pharmacokinetics and pharmacodynamics of this compound is warranted. Its potential as a therapeutic agent for cancers resistant to conventional treatments could be significant.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one?

The compound is typically synthesized via Claisen-Schmidt condensation reactions. For example, reacting this compound with arylidene derivatives (e.g., 4-methoxybenzylidene) in chloroform under controlled temperatures (273–278 K) yields regioselective products. Recrystallization from ethanol or methanol is used for purification, achieving yields up to 58% . Alternative routes involve Fe(acac)₂-catalyzed cyclization of oxime esters and ammonium acetate, forming pyridine derivatives through α-iminyl radical cation intermediates .

Q. How is the crystal structure of this compound determined?

X-ray crystallography is the gold standard. The compound crystallizes in monoclinic space groups (e.g., P2₁/n), with refinement using SHELXL software. Key parameters include C–H bond lengths (0.93–0.98 Å) and chair conformations of the cyclohexanone ring. Hydrogen bonding (e.g., C–H···π interactions) and torsion angles (e.g., 175.2° for olefinic bonds) are critical for confirming stereochemistry . Data collection and refinement protocols should exclude reflections affected by beamstop artifacts .

Q. What analytical techniques are used to characterize this compound?

  • NMR : Proton and carbon NMR confirm substitution patterns and regioselectivity. For example, methyl groups at C4 show distinct singlet peaks (~1.30 ppm) .
  • XRD : Resolves dihedral angles between aromatic rings (e.g., 51.7°) and validates chair conformations .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 203.1) .

Advanced Research Questions

Q. How does 4,4-dimethyl substitution influence regioselectivity in 1,3-dipolar cycloadditions?

The 4,4-dimethyl group sterically directs dipolarophiles (e.g., nitriloxides) to specific positions. For instance, reactions with para-tolylnitriloxide yield products where the dipole adds to the less hindered carbonyl site, achieving >90% regioselectivity. Computational studies (DFT) support steric and electronic effects dictating transition-state stability .

Q. What mechanistic insights explain its role in α-iminyl radical cation reactions?

In Fe(acac)₂-catalyzed systems, the compound undergoes 1,5-hydrogen atom transfer (1,5-HAT) triggered by α-iminyl radical cations. This generates intermediates (e.g., 91/92 in Scheme 6d) that undergo cyclization or ring-opening to form pyridines. Radical trapping experiments (e.g., TEMPO) and EPR spectroscopy validate the radical pathway .

Q. How can computational methods resolve stereochemical ambiguities in its derivatives?

  • ECD Spectroscopy : Experimental electronic circular dichroism (ECD) is compared with time-dependent DFT calculations to assign absolute configurations (e.g., (4S,9S) vs. (4R,9R) isomers). Key Cotton effects at 248 nm (positive) and 280 nm (negative) correlate with computational data .
  • Molecular Dynamics : Simulates hydrophobic interactions with protein targets (e.g., kinase inhibitors), guiding halogen-substitution strategies to enhance metabolic stability .

Q. What strategies optimize its bioactivity in drug discovery?

  • Halogenation : Bromine or fluorine substitution at C7 enhances cell permeability and binding affinity (e.g., to adenosine receptors) .
  • Arylidene Modifications : Substituents like 4-methoxybenzylidene improve antineoplastic activity by modulating π-π stacking with DNA helicases .

Q. Methodological Notes

  • Synthetic Optimization : Use low-temperature stirring (≤278 K) to prevent side reactions during Claisen-Schmidt condensations .
  • Crystallography : Refine H atoms as riding models with isotropic displacement parameters (Uiso = 1.2–1.5Ueq) .
  • Bioactivity Assays : Screen derivatives against fungal CYP51 or cancer cell lines (e.g., MCF-7) using IC₅₀ protocols .

Properties

IUPAC Name

4,4-dimethyl-2,3-dihydronaphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-12(2)8-7-11(13)9-5-3-4-6-10(9)12/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDVZOXPHYFANX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)C2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70284810
Record name 4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one
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Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2979-69-3
Record name 2979-69-3
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Record name 4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one
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Record name 4,4-Dimethyl-3,4-dihydro-2H-naphthalen-1-one
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Synthesis routes and methods I

Procedure details

To a solution of methyl-5,5-dimethyl-5,6-dihydro-naphthalen-8(7H)-one-2-carboxylate (Compound E2, 1.05 g, 4.5 mmol) in 10 mL of ethanol and THF (10 mL) was added sodiumhydroxide 9 mL (1M solution). The solution was stirred for 16 h and thereafter acidified with 10% HCl. The mixture was extracted with ethyl acetate, the combined organic layer was washed with water and brine, and dried over MgSO4. The solvent was distilled off under reduced pressure to afford the title compound as a white solid. 1H NMR (Acetone-D6): δ 1.44 (s, 6H), 2.07 (t, J=6.7 Hz, 2H), 2.73 (t, J=6.7 Hz, 2H), 7.70 (d, J=8.2 Hz, 1H), 8.19 (dd, J=1.9, 8.2 Hz, 1H), 8.57 (d, J=1.9 Hz, 1H).
Name
methyl-5,5-dimethyl-5,6-dihydro-naphthalen-8(7H)-one-2-carboxylate
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
Compound E2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
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Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 350 ml of glacial acetic acid and 170 ml of acetic anhydride was cooled to 0° C. and CrO3, 25.0 g (0.25 mol) carefully added in small portions. The resulting mixture was stirred for 30 minutes before 120 ml of benzene was added. 1,2,3,4-tetrahydro-1,1-dimethylnaphthalene was added slowly as a solution in 30 ml of benzene. Upon completing the addition the reaction was stirred for 4 hours at 0° C. The solution was diluted with H2O (200 ml) and extracted with Et2O (5×50 ml). The combined organic layers were washed with water, saturated aqueous NaCO3, and saturated aqueous NaCl, before being dried over MgSO4. Removal of the solvents under reduced pressure, and distillation afforded 16.0 g (74%) of the product as a pale-yellow oil, bp 93-96° C./0.3 mm Hg 1H NMR (CDCl3): δ 8.02 (1H, dd, J=1.3, 7.8 Hz), 7.53 (1H, m ), 7.42 (1H, d, J=7.9 Hz), 7.29 (1H, m), 2.74 (2H, t, J=6.8 Hz), 2.02 (2H, t, J=6.8 Hz), 1.40 (6H, s).
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
170 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Four
Yield
74%

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